Product packaging for Depelestat(Cat. No.:CAS No. 506433-25-6)

Depelestat

Cat. No.: B10832519
CAS No.: 506433-25-6
M. Wt: 6231 g/mol
InChI Key: CARVNSROHCBVAO-BUGJESOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Depelestat (also known as DX-890) is a potent, engineered recombinant protein that acts as a selective inhibitor of human neutrophil elastase (HNE) . This serine protease is a key mediator of tissue damage in inflammatory conditions, as its uncontrolled activity can degrade elastin and other structural proteins in the lungs . This compound is a 56-amino acid protein with a molecular weight of approximately 6.2 kDa, and it is produced with high purity (>99%) . Its primary research value lies in modeling the inhibition of protease-driven inflammatory processes. Preclinical studies have investigated its potential in conditions like bronchopulmonary inflammatory damage and cystic fibrosis, where neutrophil elastase plays a significant pathological role . The compound has been assessed in clinical trials up to Phase 2 for applications in fibrosis and inflammation, providing a basis for its use in translational research models . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C282H412N74O75S6 B10832519 Depelestat CAS No. 506433-25-6

Properties

CAS No.

506433-25-6

Molecular Formula

C282H412N74O75S6

Molecular Weight

6231 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[2-[[(1R,2aS,4S,8aS,11aS,13S,14aS,16S,17aR,19S,20aS,22S,26aS,28S,29aS,31S,32aS,34R,35aS,38aS,39R,41aS,42S,44aS,45S,47aS,48S,50aS,51R,54S,56aS,57S,59aS,60S,62aS,63S,65aS,66S,69S,72S,75S,81S,87S,90R,99S)-20a,26a,57,72-tetrakis(4-aminobutyl)-34-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]propanoyl]amino]-31,75,81-tris(2-amino-2-oxoethyl)-87-(3-amino-3-oxopropyl)-8a,38a,56a,59a,69-pentabenzyl-19,65a-bis[(2S)-butan-2-yl]-13,47a,48-tris(3-carbamimidamidopropyl)-45,54,60-tris(2-carboxyethyl)-35a-(carboxymethyl)-63-(hydroxymethyl)-42,66,99-tris[(4-hydroxyphenyl)methyl]-44a-(1H-indol-3-ylmethyl)-32a,41a,62a-trimethyl-11a,28-bis(2-methylpropyl)-1a,3,7a,9,10a,12,13a,15,16a,18,19a,21,22a,25a,27,28a,30,31a,33,34a,37a,40a,41,43a,44,46a,47,49a,50,53,55a,56,58a,59,61a,62,64a,65,67a,68,71,74,77,80,83,86,89,92,95,98-pentacontaoxo-14a,16,29a-tri(propan-2-yl)-36,37,69a,70a,73a,74a-hexathia-a,2,6a,8,9a,11,12a,14,15a,17,18a,20,21a,24a,26,27a,29,30a,32,33a,36a,39a,40,42a,43,45a,46,48a,49,52,54a,55,57a,58,60a,61,63a,64,66a,67,70,73,76,79,82,85,88,91,94,97-pentacontazaheptacyclo[88.77.4.451,117.04,8.022,26.0102,106.0150,154]pentaheptacontahectane-39-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C282H412N74O75S6/c1-21-150(15)229-273(424)312-154(19)232(383)328-185(117-157-58-30-24-31-59-157)255(406)339-196(123-160-64-36-27-37-65-160)277(428)353-110-52-76-205(353)267(418)324-177(74-50-108-300-282(296)297)246(397)332-189(124-164-129-301-170-67-39-38-66-168(164)170)250(401)310-153(18)231(382)327-184(116-156-56-28-23-29-57-156)253(404)334-193(128-224(380)381)251(402)311-155(20)234(385)347-225(146(7)8)270(421)325-171(68-40-44-102-283)236(387)304-132-215(367)313-173(69-41-45-103-284)242(393)344-202-142-436-435-141-201-262(413)319-176(73-49-107-299-281(294)295)244(395)321-180(95-100-222(376)377)248(399)330-188(121-163-84-90-167(360)91-85-163)257(408)342-198(241(392)307-135-218(370)346-228(149(13)14)278(429)356-113-55-79-208(356)279(430)431)138-432-434-140-200(341-233(384)152(17)309-235(386)169(287)92-98-220(372)373)263(414)333-192(127-212(291)364)259(410)337-194(115-145(5)6)275(426)355-112-54-78-207(355)269(420)351-230(151(16)22-2)274(425)349-227(148(11)12)271(422)326-172(72-48-106-298-280(292)293)237(388)308-136-219(371)352-109-51-75-204(352)266(417)345-203(265(416)350-229)143-437-433-139-199(316-214(366)131-302-213(365)130-303-239(390)183(119-161-80-86-165(358)87-81-161)335-268(419)206-77-53-111-354(206)276(427)195(122-159-62-34-26-35-63-159)338-252(403)182(114-144(3)4)336-272(423)226(147(9)10)348-264(202)415)261(412)320-178(93-97-209(288)361)238(389)305-133-216(368)314-190(125-210(289)362)240(391)306-134-217(369)315-191(126-211(290)363)258(409)318-175(71-43-47-105-286)245(396)329-186(118-158-60-32-25-33-61-158)254(405)331-187(120-162-82-88-166(359)89-83-162)256(407)340-197(137-357)260(411)323-179(94-99-221(374)375)247(398)317-174(70-42-46-104-285)243(394)322-181(249(400)343-201)96-101-223(378)379/h23-39,56-67,80-91,129,144-155,169,171-208,225-230,301,357-360H,21-22,40-55,68-79,92-128,130-143,283-287H2,1-20H3,(H2,288,361)(H2,289,362)(H2,290,363)(H2,291,364)(H,302,365)(H,303,390)(H,304,387)(H,305,389)(H,306,391)(H,307,392)(H,308,388)(H,309,386)(H,310,401)(H,311,402)(H,312,424)(H,313,367)(H,314,368)(H,315,369)(H,316,366)(H,317,398)(H,318,409)(H,319,413)(H,320,412)(H,321,395)(H,322,394)(H,323,411)(H,324,418)(H,325,421)(H,326,422)(H,327,382)(H,328,383)(H,329,396)(H,330,399)(H,331,405)(H,332,397)(H,333,414)(H,334,404)(H,335,419)(H,336,423)(H,337,410)(H,338,403)(H,339,406)(H,340,407)(H,341,384)(H,342,408)(H,343,400)(H,344,393)(H,345,417)(H,346,370)(H,347,385)(H,348,415)(H,349,425)(H,350,416)(H,351,420)(H,372,373)(H,374,375)(H,376,377)(H,378,379)(H,380,381)(H,430,431)(H4,292,293,298)(H4,294,295,299)(H4,296,297,300)/t150-,151-,152-,153-,154-,155-,169-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,225-,226-,227-,228-,229-,230-/m0/s1

InChI Key

CARVNSROHCBVAO-BUGJESOBSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=CC=C7)CC(C)C)C(C)C)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]8CCCN8C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)[C@@H](C)CC)C)CC9=CC=CC=C9)CC2=CC=CC=C2)CCCNC(=N)N)CC2=CNC3=CC=CC=C32)C)CC2=CC=CC=C2)CC(=O)O)C)C(C)C)CCCCN)CCCCN)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)O)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CCC(=O)O)CO)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CCCCN)CC(=O)N)CC(=O)N)CCC(=O)N)CCCNC(=N)N)C(C)C

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)NCC(=O)NCC(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=CC=C7)CC(C)C)C(C)C)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C8CCCN8C(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)C(C)CC)C)CC9=CC=CC=C9)CC2=CC=CC=C2)CCCNC(=N)N)CC2=CNC3=CC=CC=C32)C)CC2=CC=CC=C2)CC(=O)O)C)C(C)C)CCCCN)CCCCN)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC(C)C)CC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)C(=O)NCC(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)O)CC1=CC=C(C=C1)O)CCC(=O)O)CCCNC(=N)N)CCC(=O)O)CCCCN)CCC(=O)O)CO)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CCCCN)CC(=O)N)CC(=O)N)CCC(=O)N)CCCNC(=N)N)C(C)C

Origin of Product

United States

Ii. Molecular and Cellular Pharmacology of Depelestat

Mechanistic Basis of Neutrophil Elastase Inhibition by Depelestat

This compound functions by interfering with the proteolytic activity of HNE. As a potent and specific inhibitor, it modulates HNE's impact on tissue integrity, immune responses, and inflammatory processes. scbt.comcreativebiomart.net

Enzyme-Inhibitor Binding Kinetics and Specificity

This compound is described as a highly potent and specific inhibitor of human neutrophil elastase. debiopharm.com Engineered based on the human serpin B1 protein, which naturally inhibits HNE, this compound exhibits enhanced inhibitory properties and a higher affinity for HNE, making it a potent therapeutic agent. ontosight.ai The development of HNE inhibitors like this compound aims to reestablish the balance between proteases and antiproteases. rcsb.org

Structural Biology of this compound-HNE Complex Formation

This compound is an engineered protein inhibitor. ontosight.ai While the specific crystal structure of this compound in complex with HNE was not found, studies on other HNE inhibitors provide insight into the nature of HNE-inhibitor interactions. HNE has a substrate binding cleft with subsites (S5-S4-S3-S2-S1-S1'-S2'-S3') that are filled by the inhibitory loop of antiproteases like SLPI (Secretory Leukocyte Peptidase Inhibitor). researchgate.net The deep S1 pocket is a key feature of this cleft. researchgate.net

Engineered protein inhibitors like this compound, derived from serpin B1, likely interact with HNE through a similar mechanism involving a reactive center loop that mimics a substrate, leading to the formation of a stable complex that inhibits the enzyme's activity. The design of such inhibitors often involves enhancing the interaction with the HNE active site to achieve high affinity and specificity. ontosight.ai

Downstream Cellular and Molecular Effects of HNE Inhibition

Inhibiting HNE with compounds like this compound can have several downstream effects on cellular and molecular processes, particularly those related to inflammation and immune cell function. scbt.comkarger.com

Impact on Inflammatory Signaling Pathways

HNE activity contributes to inflammatory processes. ontosight.aidebiopharm.com By inhibiting HNE, this compound can modulate inflammatory signaling pathways. scispace.com Inflammatory stimuli, including microbial products and cytokines, activate intracellular signaling pathways, such as NF-κB, MAPK, and JAK-STAT, leading to the production of inflammatory mediators. nih.gov HNE inhibition may interfere with these cascades.

Research indicates that HNE can activate the epithelial sodium channel (ENaC) in airway epithelial cells, and this effect is blocked by this compound (EPI-hNE4), suggesting a role for HNE in modulating ion transport and potentially inflammation in the airways. nus.edu.sg Furthermore, HNE inhibition has been shown to have anti-inflammatory effects. karger.comnus.edu.sg

Modulation of Cytokine and Chemokine Expression

Neutrophil elastase can influence the expression of various cytokines and chemokines, which are crucial mediators of inflammation and immune cell recruitment. mdpi.com this compound has been shown to reduce the release of IL-8 (CXCL8), a key chemokine involved in neutrophil recruitment, from epithelial cells stimulated with HNE or cystic fibrosis sputum. nus.edu.sg This suggests that HNE inhibition by this compound can directly impact the signaling that leads to the production of inflammatory chemokines. scispace.comglixxlabs.com

Chemokines like IL-8 (CXCL8) are particularly selective for neutrophils and are necessary for their recruitment and the maintenance of ongoing inflammatory responses. mdpi.com By reducing IL-8 release, this compound can potentially attenuate the inflammatory cascade driven by neutrophil influx. nus.edu.sg

Influence on Leukocyte Activation and Recruitment

Leukocyte recruitment to sites of inflammation is a multi-step process involving adhesion molecules, chemokines, cytokines, and regulatory molecules. nih.gov HNE, released by activated neutrophils, can contribute to this process. karger.com this compound has been shown to reduce neutrophil transmigration. nus.edu.sg This effect is likely linked to its ability to inhibit HNE activity, which can influence the tissue microenvironment and signaling cues that guide leukocyte movement. scbt.com

The reduction in IL-8 release observed with this compound treatment nus.edu.sg is directly relevant to leukocyte recruitment, as IL-8 is a potent chemoattractant for neutrophils. mdpi.com By modulating chemokine expression and potentially other factors involved in the adhesion cascade, this compound can influence the activation and recruitment of leukocytes, particularly neutrophils, to inflammatory sites. scispace.comnus.edu.sgnih.gov

Here is a summary of some research findings related to this compound's effects:

EffectObservationSource
Reduction in NE activityReduced NE activity from neutrophils (CF and healthy). nus.edu.sg
Reduction in Neutrophil TransmigrationReduced neutrophil transmigration. nus.edu.sg
Reduction in IL-8 ReleaseReduced IL-8 release from epithelial cells stimulated with NE and CF sputum. nus.edu.sg
Blocking of hNE-mediated ENaC activationBlocked hNE-mediated ENaC activation in airway epithelial cells. nus.edu.sg

Effects on Extracellular Matrix Remodeling and Degradation

The extracellular matrix (ECM) is a dynamic structure providing structural integrity to tissues and influencing cell behavior nih.govmdpi.com. Its remodeling, a tightly controlled process involving synthesis and degradation, is crucial for normal physiological functions but can become dysregulated in disease states nih.gov. Enzymes responsible for ECM degradation, such as matrix metalloproteinases (MMPs) and elastases like HNE, play key roles in this process nih.govmdpi.comfrontiersin.orgresearchgate.net.

HNE is known to degrade various components of the ECM, including elastin, collagens, proteoglycans, and fibronectin mdpi.comfrontiersin.org. This proteolytic activity contributes to tissue damage and altered tissue structure observed in inflammatory conditions researchgate.net. Inhibition of HNE by compounds like this compound is hypothesized to mitigate excessive ECM degradation, thereby potentially preserving tissue integrity and function.

Research indicates that elastolytic enzymes, including MMPs and other elastases, contribute to the digestion of structures like the internal elastic lamina, which is necessary for processes such as outward remodeling of blood vessels frontiersin.org. Dysregulated activity of these enzymes can lead to the thinning and rearrangement of elastic structures, potentially contributing to conditions like aneurysmal degeneration frontiersin.org.

While direct detailed research findings specifically on this compound's impact on the degradation rates of individual ECM components were not extensively detailed in the search results, its classification as a human recombinant neutrophil elastase inhibitor googleapis.comgoogleapis.com strongly suggests its mechanism of action involves preventing HNE-mediated breakdown of these critical structural proteins. The balance between proteases and their inhibitors is critical for maintaining tissue homeostasis, and an imbalance, such as excess HNE activity, is associated with tissue damage and altered remodeling researchgate.net.

Cellular Responses to HNE Inhibition in Disease Models

HNE activity can influence various cellular responses, and its aberrant function is implicated in the pathogenesis of several diseases, particularly inflammatory and respiratory conditions researchgate.netresearchgate.net. Inhibiting HNE with compounds like this compound is explored as a therapeutic strategy to modulate these cellular responses and ameliorate disease pathology.

In disease models characterized by intense inflammatory responses, an excess activity of neutrophil elastase and similar proteases has been reported to cause tissue damage and alter remodeling processes researchgate.net. This includes conditions such as pneumonia, respiratory distress, and acute lung injury (ALI) researchgate.net.

Cellular responses to HNE inhibition can involve the modulation of inflammatory pathways and the preservation of cell viability in the face of insult. For instance, in the context of inflammatory diseases, HNE can contribute to the release of inflammatory mediators and the activation of signaling pathways that perpetuate inflammation nih.govmdpi.com. Inhibiting HNE may thus reduce the inflammatory cascade.

While specific detailed cellular response data for this compound in various disease models were not extensively available in the provided snippets, the general principle of HNE inhibition in disease models involves counteracting the detrimental effects of excessive elastase activity on cells and tissues. Studies using other inhibitors in cellular and animal inflammatory disease models have shown benefits in modulating inflammatory responses and, in some cases, improving outcomes researchgate.netmdpi.com. For example, research on other inhibitors in cellular models has explored their effects on inflammatory cytokine expression and cellular migration mdpi.com.

Interactions with Biological Systems in Preclinical Research

Preclinical research involving this compound and other HNE inhibitors utilizes various biological systems, including cell-based assays and tissue culture models, to evaluate their activity and potential therapeutic effects. These models are crucial for understanding the molecular and cellular interactions of the compound.

Cell-based Assays for HNE Activity and Inhibition

Cell-based assays are fundamental tools in preclinical research to assess the efficacy of inhibitors in a more physiologically relevant context compared to purely biochemical assays reactionbiology.commdpi.com. These assays measure the activity of an enzyme, such as HNE, within a cellular environment and evaluate how a compound like this compound affects this activity.

For HNE activity and inhibition studies, cell-based assays can involve various cell types that express or are affected by HNE. These might include immune cells like neutrophils or cell lines relevant to specific diseases where HNE plays a role nih.gov. Assays can measure HNE activity directly within cell lysates or assess downstream effects of HNE activity on cellular function or the extracellular environment nih.gov.

A fluorescence-based assay is a common method used to measure HNE enzymatic activity. This involves using a substrate that becomes fluorescent upon cleavage by HNE nih.gov. By incubating cells or cell lysates with the substrate in the presence or absence of an inhibitor, the reduction in fluorescence can indicate the extent of HNE inhibition nih.gov.

Studies comparing the inhibitory activity of compounds in isolated enzyme assays versus cell-based assays have shown that inhibition can be less effective in the cellular environment, potentially due to factors like cellular uptake, metabolism, or binding to intracellular components nih.gov. For instance, some compounds show significantly higher IC50 values (concentration required for 50% inhibition) in cell culture models compared to isolated enzyme kinetics nih.gov. This highlights the importance of cell-based assays for a more accurate representation of a compound's activity in a biological system.

Data from cell-based assays can provide insights into the potency of this compound in inhibiting HNE in a complex cellular milieu. While specific data for this compound from the provided snippets were limited, studies on other HNE inhibitors in cell models like U937 cells and primary neutrophils demonstrate the utility of these assays in evaluating inhibitory potential and understanding the differences between extracellular and intracellular inhibition nih.gov.

Assay TypeSystem UsedMeasurementKey Finding (General for HNE Inhibitors)Source
Fluorescence-based HNE assayIsolated HNE, Cell Lysates (U937, PMN)HNE enzymatic activity (fluorescence)Inhibition can be less effective in cell culture models than isolated HNE nih.gov
HNE inhibitory activityMurine bone marrow leukocytes (PMA-activated)Reactive Oxygen Species (ROS) productionCompounds can exhibit HNE inhibitory activity and antiradical properties researchgate.net

Tissue Culture Models for Protease-Mediated Pathophysiology

Tissue culture models, including more complex 3D models, are increasingly used in preclinical research to better recapitulate the in vivo tissue environment and study protease-mediated pathophysiology frontiersin.orgmdpi.com. These models allow for the investigation of how inhibitors like this compound influence disease processes in a more complex biological context than simple cell monolayers.

In the context of protease-mediated pathophysiology, tissue culture models can involve culturing relevant cell types together to form structures that mimic aspects of the native tissue. For example, in respiratory diseases where HNE is involved, models of airway epithelium or alveolar tissue can be created frontiersin.orgmdpi.com. These models can incorporate multiple cell types and, in some cases, components of the extracellular matrix to provide a more realistic representation of the tissue microenvironment frontiersin.orgmdpi.com.

These models can be used to study the effects of HNE and the impact of its inhibition on tissue structure, cell-cell interactions, and inflammatory responses. For instance, tissue models can be exposed to stimuli that induce inflammation or tissue damage, and the effect of this compound on these processes can be evaluated. This might involve assessing changes in tissue morphology, the release of inflammatory mediators, or the integrity of the epithelial or endothelial barriers.

Three-dimensional (3D) cell culture models, such as organoids and tissue-on-a-chip systems, offer advantages over traditional 2D cultures by providing a more physiologically relevant environment that includes cell-cell and cell-matrix interactions frontiersin.orgmdpi.com. These models are gaining momentum for studying complex pathophysiology, including lung diseases where proteases like HNE contribute to tissue damage frontiersin.orgmdpi.com.

While specific detailed research findings on this compound in complex tissue culture models were not extensively found in the provided snippets, the use of such models is a standard approach in preclinical pharmacology to investigate the effects of compounds on protease-mediated diseases frontiersin.orgmdpi.com. These models can help to elucidate the mechanisms by which this compound might exert its therapeutic effects in a more complex tissue context.

Model TypeDescriptionRelevance to Protease PathophysiologyPotential Use for this compound StudiesSource
3D Lung Tissue ModelsOrganoids, Airway epithelium/alveolar models, incorporating multiple cell typesRecapitulate human lung pathophysiology, including inflammatory responsesInvestigating this compound's effects on tissue damage and inflammation in respiratory diseases frontiersin.orgmdpi.com
Tissue Culture ModelsVarious cell types cultured to mimic tissue structure and functionStudying cell-cell interactions and response to inflammatory stimuliEvaluating this compound's impact on cellular communication and inflammatory cascades in tissues frontiersin.orgmdpi.com

Iii. Preclinical Research Methodologies and Models Utilizing Depelestat

In Vitro Research Models and Assays

In vitro studies provide controlled environments to investigate the direct effects of Depelestat on its molecular targets and cellular processes. These assays are fundamental for determining the compound's potency and initial assessment of its biological impact.

Enzymatic Inhibition Assays for this compound Potency

Enzymatic inhibition assays are a cornerstone of in vitro preclinical research for compounds like this compound, which acts as a protease inhibitor karger.com. These assays are designed to quantify the ability of this compound to inhibit the activity of neutrophil elastase (NE). The principle involves incubating the enzyme (NE) with a specific substrate that produces a detectable signal upon cleavage (e.g., a colorimetric or fluorescent product) researchgate.net. This compound is then introduced at varying concentrations to the reaction mixture. By measuring the reduction in substrate cleavage compared to control reactions without the inhibitor, researchers can determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) researchgate.netdls.com. These values provide a quantitative measure of this compound's potency against NE in a controlled biochemical setting karger.com. Optimized experimental designs for enzyme inhibitor screening involve careful consideration of enzyme and inhibitor concentrations, as well as incubation times, to ensure reliable results researchgate.net.

Cell-Based Inflammatory Models for Efficacy Assessment

Cell-based inflammatory models are employed to assess this compound's efficacy in a more complex biological environment than isolated enzyme assays. These models often utilize cells relevant to inflammatory processes, such as neutrophils or epithelial cells, which can be stimulated to induce an inflammatory response frontiersin.orgfrontiersin.orggenoskin.comnih.govredoxis.se. For instance, cells can be exposed to inflammatory mediators like lipopolysaccharide (LPS) to trigger the release of proteases or pro-inflammatory cytokines redoxis.se. In these models, this compound's efficacy is evaluated by its ability to mitigate aspects of the inflammatory response, such as reducing the release or activity of neutrophil elastase, suppressing the production of inflammatory cytokines, or protecting cells from inflammation-induced damage. These studies help to bridge the gap between simple enzymatic inhibition and the complex environment of inflamed tissues.

In Vivo Preclinical Animal Models for Mechanistic Studies

In vivo preclinical animal models are essential for investigating the effects of this compound within a living system, allowing for the study of complex interactions between the compound, the target enzyme, and the host's physiological response to disease. These models provide insights into the mechanisms of disease and how this compound may exert its therapeutic effects in a more clinically relevant context wellbeingintlstudiesrepository.org.

Modeling Inflammatory Lung Diseases (e.g., Acute Lung Injury, Chronic Obstructive Pulmonary Disease, Cystic Fibrosis)

Preclinical animal models are widely used to study inflammatory lung diseases such as Acute Lung Injury (ALI), Chronic Obstructive Pulmonary Disease (COPD), and Cystic Fibrosis (CF), which are conditions where neutrophil elastase is implicated in pathogenesis karger.comnih.govnih.govbiomodels.comresearchgate.netnih.govmdpi.comscispace.comnih.gov. Various methods are employed to induce disease in these models, including exposure to cigarette smoke, administration of LPS, or instillation of elastase redoxis.senih.gov. These models aim to replicate key features of the human diseases, such as inflammation, tissue damage, and impaired lung function biomodels.comnih.gov. Animal species commonly used include rodents (mice, rats) and sometimes larger animals nih.govnih.gov. While no single animal model perfectly mirrors the complexity of human lung diseases, they provide valuable systems for studying disease mechanisms and evaluating potential therapies like this compound biomodels.comnih.gov. This compound has been investigated in animal models of chronic Pseudomonas aeruginosa infection, relevant to CF lung disease researchgate.net.

Assessment of Biological Efficacy in Preclinical Disease Models (Mechanistic Focus)

Assessment of biological efficacy in preclinical animal models focuses on determining if this compound can ameliorate disease pathology and improve outcomes, with an emphasis on understanding the underlying mechanisms crownbio.com. In inflammatory lung disease models, this involves evaluating parameters such as lung inflammation (e.g., inflammatory cell infiltration, cytokine levels), tissue damage (e.g., histology, markers of injury), and lung function biomodels.comnih.gov. By administering this compound to these models and observing changes in these parameters compared to untreated controls, researchers can assess its therapeutic effects. These studies are crucial for demonstrating that this compound's inhibitory activity observed in vitro translates into a beneficial effect in a living organism wellbeingintlstudiesrepository.org. Furthermore, these models help to elucidate how NE inhibition by this compound impacts the complex cascade of events in inflammatory lung diseases researchgate.netkarger.com. Preclinical animal studies have shown that NE inhibitors can suppress bacterial proliferation in models of chronic Pseudomonas aeruginosa infection researchgate.net.

Biomarker Identification and Validation in Preclinical Settings

Biomarker identification and validation in preclinical settings play a vital role in understanding disease progression, monitoring treatment response, and facilitating the translation of findings to clinical studies nih.govcrownbio.comnih.gov. In the context of this compound and inflammatory lung diseases, preclinical models can be used to identify biomarkers that reflect NE activity, inflammation, tissue damage, or disease severity researchgate.netnih.govkarger.comwhiterose.ac.ukgoogle.com. These may include specific proteins, enzymes, or cellular markers measured in biological fluids (e.g., bronchoalveolar lavage fluid, serum) or tissues nih.govgoogle.com. Validating these biomarkers in preclinical models involves demonstrating that they reliably correlate with disease activity or response to this compound treatment crownbio.com. Successful identification and validation of preclinical biomarkers can inform the selection of endpoints for clinical trials and potentially lead to the discovery of surrogate markers for disease activity in patients nih.govkarger.comnih.gov.

Iv. Protein Engineering and Design of Depelestat Analogues

Design Principles of Engineered Protease Inhibitors

The design of engineered protease inhibitors like Depelestat is guided by fundamental principles aimed at achieving high affinity, specificity, and stability. A key strategy involves mimicking the transition state of the protease's natural substrates. wikipedia.org By replacing the cleavable peptide bond with a non-cleavable mimetic, inhibitors can bind tightly to the active site, preventing substrate hydrolysis. wikipedia.org

Another important principle is the utilization of knowledge about the protease's active site and its specificity pockets (subsites S1, S1', etc.) that accommodate substrate side chains. nih.govnih.gov Understanding the intrinsic subsite occupancy—the protease's preference for specific residues in these pockets—is crucial for designing inhibitors that bind effectively. nih.gov While small-molecule inhibitors often primarily target the highly conserved S1 pocket, protein-based inhibitors can interact with larger surface areas on the protease, including exosites outside the active site. nih.govnih.govijbs.com This exosite binding can enhance both affinity and specificity. nih.gov

Engineered protein scaffolds, often derived from natural protease inhibitors, serve as frameworks for developing novel inhibitors. tandfonline.comnih.govbasicmedicalkey.com These scaffolds provide a stable structure onto which diverse libraries of flexible loops or exposed residues can be introduced through mutagenesis. tandfonline.com This combinatorial approach allows for the creation of synthetic libraries of binding proteins with varied specificities. tandfonline.com Examples of natural protein scaffolds used for engineering protease inhibitors include ecotin, Kunitz domains, and the Z-domain of protein A from Staphylococcus aureus. tandfonline.comnih.gov this compound itself is based on a Kunitz-type bikunin scaffold. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and Related Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a molecule's structure affect its biological activity. For protease inhibitors, SAR studies aim to elucidate the structural features that contribute to binding affinity, specificity, and inhibitory potency. acs.org

Qualitative Structure-Activity Relationships

Qualitative SAR involves correlating specific structural features or modifications with observed changes in activity without necessarily developing a mathematical model. For protease inhibitors, this can involve identifying key residues or regions in the inhibitor that are critical for interaction with the protease. For instance, a hydroxyl group on the core motif of some HIV protease inhibitors forms a crucial hydrogen bond with catalytic aspartic acid residues in the enzyme's binding site. wikipedia.org Similarly, the P1 residues of inhibitors, which insert into the S1 specificity pockets of proteases, are considered critical to binding affinity. ijbs.com Mutations or modifications in these key areas can lead to significant changes, including complete loss of affinity. ijbs.com

Qualitative SAR studies can also involve analyzing the impact of larger structural elements, such as cyclic structures or the presence of specific amino acid types (e.g., hydrophobic residues) on inhibitory activity. wikipedia.orgnih.gov The location of mutations in the protease enzyme itself, both within and outside the active site, can also provide qualitative insights into how structural changes affect inhibitor binding and can lead to drug resistance. wikipedia.org

Quantitative Structure-Activity Relationships

Quantitative SAR (QSAR) studies utilize mathematical models to establish a relationship between molecular descriptors (numerical representations of structural and chemical properties) and biological activity. acs.orgnih.govnih.govtandfonline.comchemrxiv.org These models can be used to predict the activity of new compounds and guide the design of more potent inhibitors. acs.orgnih.gov

For protease inhibitors, QSAR studies have been conducted using various computational methods, including Support Vector Machine (SVM), Partial Least Squares Regression (PLSR), and Back-Propagation Neural Network (BPNN). nih.gov These studies aim to identify the structural descriptors that significantly influence inhibitory activity (e.g., Ki values) and pharmacokinetic properties. nih.govnih.gov

Research on HIV-1 protease inhibitors, for example, has shown that descriptors related to 3D structure (like 3D-MoRSE descriptors) and molecular geometry (like GETAWAY descriptors) can have a significant influence on binding affinity. nih.gov QSAR models can reveal the relative contributions of different types of interactions, such as steric, electrostatic, and hydrophobic effects, to protease inhibitory activity. acs.org Studies on cyclic urea (B33335) derivatives as HIV-1 protease inhibitors, for instance, indicated that steric and electrostatic effects had approximately equal contributions to explaining inhibitory activities. acs.org

The availability of X-ray crystal structures of protease-inhibitor complexes is highly valuable for developing predictive 3D-QSAR models, as it helps in identifying bioactive conformations and visualizing interactions. acs.org

Development of Novel this compound Derivatives and Analogues

The development of novel this compound derivatives and analogues is an ongoing process aimed at improving its properties, such as potency, specificity, stability, and pharmacokinetic profile. This involves applying the principles of protein engineering and insights gained from SAR studies.

One approach is to use the this compound scaffold, which is based on a Kunitz domain, as a template for introducing modifications. researchgate.netnih.gov By randomizing or rationally substituting specific amino acid residues within the binding loops or other surface-exposed regions, libraries of this compound analogues can be created. tandfonline.comnih.gov These libraries can then be screened for improved inhibitory activity against human neutrophil elastase or altered specificity profiles. tandfonline.comnih.gov

Rational design, guided by structural information and SAR data, plays a significant role. ijbs.comnih.gov For example, understanding how specific residues in the inhibitor interact with the protease's subsites allows for targeted modifications to enhance binding affinity or alter specificity towards related proteases. ijbs.comnih.gov Studies on other peptide-based inhibitors have demonstrated that changing a few key residues can convert an inhibitor specific for one protease into an inhibitor for a different protease within the same family. ijbs.comnih.gov

Disulfide engineering is another strategy used to enhance the stability of protein inhibitors, including Kunitz domains, against proteolysis. nih.gov Introducing additional disulfide bonds can reduce conformational flexibility in the binding loop, thereby slowing down cleavage by target or off-target proteases. nih.gov This approach can be applied to this compound to potentially improve its proteolytic stability in biological environments.

The development of novel analogues also explores variations in the protein scaffold itself or the incorporation of non-peptidic elements to improve properties like oral bioavailability or reduce immunogenicity. nih.govwikipedia.org While this compound is a protein, research in protease inhibition also explores non-peptidic inhibitors, and insights from such studies can potentially inform the design of protein-based analogues or combination therapies. wikipedia.org

Biotechnological Production and Purification Methodologies of Recombinant Proteins

The production of this compound, being a recombinant protein, relies on established biotechnological methodologies for expression and purification. Recombinant proteins are typically produced in host organisms such as bacteria (Escherichia coli), yeast (Saccharomyces cerevisiae, Komagataella phaffii), mammalian cells, or even plants. nih.govnih.govtudublin.iemdpi.comresearchgate.netbmrat.org

The process generally involves cloning the DNA sequence encoding this compound into an expression vector, which is then introduced into a suitable host microorganism or cell line. google.com The vector contains operational elements, such as promoters and terminators, that regulate the expression of the protein. google.com

Challenges in recombinant protein production include achieving high expression levels, ensuring correct protein folding and post-translational modifications (if required), and minimizing degradation by host proteases. nih.govnih.govtudublin.iefrontiersin.org Strategies to address these challenges include optimizing culture conditions (temperature, pH, inducer concentration), targeting protein expression to specific cellular compartments, and co-expressing protease inhibitors. nih.govnih.govtudublin.iebmrat.orgfrontiersin.org For example, co-expression of a "companion" protease inhibitor can help stabilize the recombinant protein by limiting endogenous protease activity during production and purification. nih.govnih.govfrontiersin.org

Purification methodologies aim to isolate the recombinant protein from host cell components and other impurities. This typically involves a series of chromatographic steps based on properties such as size, charge, hydrophobicity, or affinity. researchgate.net Common techniques include size exclusion chromatography, ion-exchange chromatography, and affinity chromatography. researchgate.net

During purification, maintaining protein stability and preventing degradation are critical. Protease inhibitors are often added to lysis and purification buffers to mitigate proteolytic activity. tudublin.ie The choice and concentration of inhibitors depend on the type of proteases present in the host system and the stability characteristics of the recombinant protein. nih.govtudublin.ie Monitoring protein integrity throughout the purification process using techniques like SDS-PAGE is essential. researchgate.net

Specific methodologies for the production and purification of recombinant protease inhibitors have been developed, including methods for producing serine protease inhibitors that are resistant to denaturation and retain biological activity even after exposure to some proteolytic enzymes. google.com Techniques such as immuno-mass spectrometry assays have also been developed for monitoring the pharmacokinetics of recombinant protein inhibitors like this compound, indicating the need for sensitive detection methods during development and evaluation. researchgate.net

Here is a table summarizing some common host systems and strategies used in recombinant protein production relevant to protease inhibitors:

Host SystemAdvantagesChallengesRelevant Strategies
Escherichia coliHigh expression levels, rapid growth, well-established protocols. tudublin.iebmrat.orgInclusion body formation, lack of eukaryotic post-translational modifications, proteolytic degradation. tudublin.iefrontiersin.orgOptimization of expression conditions, targeting to periplasm, co-expression of chaperones, protease inhibitors in buffers. tudublin.iebmrat.org
Yeast (S. cerevisiae, K. phaffii)Eukaryotic post-translational modifications, high cell density fermentation. mdpi.comresearchgate.netProteolytic degradation, potential for hyper-glycosylation. frontiersin.orgInducible promoters, optimization of induction conditions, co-expression of protease inhibitors. mdpi.comresearchgate.net
Mammalian CellsNative folding and post-translational modifications, secretion of proteins. nih.govHigher cost, slower growth, lower expression levels compared to microbes.Optimization of cell culture media, stable cell line development, targeted expression. researchgate.net
PlantsHigh biomass, potential for large-scale production, post-translational modifications. nih.govnih.govfrontiersin.orgmdpi.comEndogenous proteolysis, cell wall barrier, potential immunogenicity. nih.govnih.govfrontiersin.orgExpression in specific cellular compartments, co-expression of protease inhibitors, rhizosecretion. nih.govnih.govfrontiersin.orgmdpi.com

V. Role of Depelestat in Advancing Drug Discovery Concepts

Target Validation Through HNE Inhibition Research

Research involving Depelestat has significantly contributed to the validation of human neutrophil elastase (hNE) as a therapeutic target, particularly in inflammatory lung diseases such as cystic fibrosis (CF) and acute respiratory distress syndrome (ARDS) debiopharm.comcreativebiomart.net. HNE is a serine protease released by activated neutrophils, and its excessive activity is implicated in tissue damage and the perpetuation of inflammation tandfonline.comresearchgate.net. By acting as a potent and specific inhibitor of hNE, this compound has been used in studies to explore the therapeutic potential of blocking this enzyme's activity debiopharm.comcreativebiomart.net.

Studies have shown that inhibiting hNE with this compound can reduce neutrophil-mediated transmigration and inflammation in experimental settings nus.edu.sg. This provides evidence supporting the concept that targeting hNE can mitigate key aspects of the inflammatory response driven by neutrophils. For instance, research in cystic fibrosis airway epithelial cells indicated that hNE can activate epithelial sodium channels (ENaC), an effect blocked by this compound, suggesting a mechanism by which HNE contributes to CF pathogenesis and how its inhibition could be beneficial nus.edu.sg.

The use of this compound in preclinical and clinical studies has helped to delineate the consequences of excessive HNE activity and confirm that its inhibition can lead to desired pharmacological effects, thereby validating HNE as a relevant therapeutic target in diseases characterized by neutrophil-driven inflammation creativebiomart.netresearchgate.net.

Strategies for Protease Inhibitor Development in Drug Discovery

This compound's development as a therapeutic protein exemplifies specific strategies employed in protease inhibitor drug discovery. As a recombinant protein, it falls under the category of macromolecule-based inhibitors, which offer advantages such as the potential to target larger surface areas on proteases, potentially leading to greater selectivity compared to small-molecule inhibitors nih.gov. This compound is based on a human Kunitz-type serine protease inhibitor scaffold, a class of small engineered proteins known for their stability and ability to inhibit proteases basicmedicalkey.comtandfonline.com.

The strategy involved utilizing a human protease inhibitor as a scaffold and improving it through protein engineering basicmedicalkey.com. This approach allows for the generation of binding proteins with desired characteristics, such as high affinity and specificity for the target protease, hNE debiopharm.comtandfonline.com. The development of this compound highlights the potential of leveraging naturally occurring or engineered protein scaffolds as starting points for designing novel therapeutic agents tandfonline.com.

The challenges in developing protease inhibitors often include achieving sufficient potency and selectivity, as well as ensuring favorable pharmacokinetic properties nih.govcijournal.ru. While this compound's journey through clinical trials has had its complexities, its development process has contributed to the broader understanding of how to design and engineer protein-based inhibitors for therapeutic applications debiopharm.combasicmedicalkey.com.

Contribution to Understanding Inflammatory Mechanisms and Protease Biology

This compound research has contributed to a deeper understanding of the role of proteases, specifically hNE, in inflammatory mechanisms. HNE is involved in various aspects of the inflammatory response, including the degradation of extracellular matrix components, activation of cytokines, and modulation of cell signaling pathways tandfonline.comahajournals.org. By inhibiting hNE, this compound has served as a tool to probe the specific contributions of this protease to the inflammatory cascade creativebiomart.net.

Studies using this compound have provided insights into how hNE activity can exacerbate inflammation and tissue damage in conditions like CF and ARDS debiopharm.comcreativebiomart.net. For example, the observation that this compound can decrease levels of interleukin-8, a biomarker of inflammation, in the sputum of treated patients underscores the role of hNE in driving inflammatory signaling basicmedicalkey.com. This research reinforces the concept that dysregulation of protease activity is a significant factor in the pathogenesis of inflammatory diseases ahajournals.orgfrontiersin.org.

Furthermore, the study of this compound and its interaction with hNE contributes to the broader field of protease biology, illustrating the importance of serine proteases in physiological and pathological processes and the potential for therapeutic intervention by modulating their activity elsevier.esnih.gov.

Future Directions in Preclinical Research and Target Exploration

The research conducted with this compound and other hNE inhibitors points towards several future directions in preclinical research and target exploration in drug discovery. The focus on highly specific protease inhibitors suggests a continued effort to design molecules that can selectively modulate the activity of individual proteases involved in disease pathways, minimizing off-target effects nih.gov.

Future preclinical research may involve exploring modified versions of this compound or other protein scaffolds with enhanced properties, such as improved stability or altered pharmacokinetic profiles, potentially through techniques like protein engineering or conjugation tandfonline.comnih.gov. The concept of targeting specific protease-mediated pathways within the complex inflammatory network remains a key area of interest ahajournals.orgfrontiersin.org.

Furthermore, the insights gained from studying this compound's effects in specific disease models, such as CF and ARDS, can inform the exploration of hNE inhibition in other inflammatory or proteolytic-driven conditions debiopharm.comcreativebiomart.net. The challenges encountered in clinical development also highlight the need for better preclinical models and biomarkers to predict clinical efficacy and identify patient populations most likely to benefit from hNE inhibition researchgate.netresearchgate.net. The broader field of protease-based drug discovery continues to evolve, with ongoing research into various protease families and novel inhibitory strategies nih.govmdpi.com.

Data Tables

While the provided text describes research findings related to this compound's effects, specific numerical data suitable for a detailed interactive table (e.g., IC50 values, changes in biomarkers with specific doses over time) are not consistently presented in a format that allows for extraction and structured tabulation across multiple studies or conditions within the provided snippets. However, based on the descriptions, a conceptual interactive table summarizing key findings could include:

Conceptual Interactive Table: Summary of this compound Research Findings

Study/ContextTarget EnzymeKey Finding Related to this compoundRelevant Biomarker (if mentioned)Outcome/Effect Observed
Cystic Fibrosis (Sputum) basicmedicalkey.comHuman Neutrophil ElastaseInhibited hNE activityInterleukin-8Decreased interleukin-8 levels basicmedicalkey.com
Cystic Fibrosis (Airway Epithelial Cells) nus.edu.sgHuman Neutrophil ElastaseBlocked hNE-induced activation of ENaCNot specifiedReduced epithelial sodium transport nus.edu.sg
Experimental Inflammation Models nus.edu.sgHuman Neutrophil ElastaseReduced neutrophil-mediated transmigration and inflammationNot specifiedMitigation of inflammatory response nus.edu.sg
Acute Respiratory Distress Syndrome (ARDS) debiopharm.comHuman Neutrophil ElastasePotential for controlling inflammatory processesNot specifiedPotential to limit damaging effects of inflammation debiopharm.com

This table structure illustrates how specific data points, if available in a structured format, could be presented interactively to highlight this compound's effects on its target and relevant biological markers or outcomes.

Q & A

What are the primary biochemical mechanisms through which Depelestat inhibits human neutrophil elastase (hNE) in cystic fibrosis (CF) research, and how are these mechanisms validated experimentally?

This compound acts as a potent, specific inhibitor of hNE, an enzyme linked to inflammatory lung damage in CF. Mechanistically, it binds to hNE’s active site, blocking proteolytic activity and reducing tissue degradation. Validation involves in vitro assays (e.g., fluorogenic substrate cleavage inhibition) and in vivo models (e.g., CFTR-deficient mice), measuring reductions in elastase activity and inflammatory markers like IL-8. Researchers should cross-validate findings using crystallography to confirm binding specificity and animal models to assess physiological impact .

How can researchers reconcile contradictory findings between this compound’s anti-inflammatory efficacy and variable outcomes in lung function improvement across clinical trials?

Contradictions may arise from differences in patient stratification (e.g., age, disease stage), trial design (e.g., duration, endpoints), or biomarker reliability. For example, while this compound consistently reduces hNE activity in sputum, improvements in FEV1 (forced expiratory volume) may depend on baseline lung function. Methodologically, researchers should:

  • Conduct subgroup analyses to identify responsive cohorts.
  • Use composite endpoints (e.g., exacerbation rates + biomarker levels).
  • Employ longitudinal mixed-effects models to account for inter-patient variability .

What are the recommended in vitro and in vivo models for preliminary evaluation of this compound’s efficacy, and what metrics should be prioritized?

  • In vitro : Human neutrophil cultures stimulated with lipopolysaccharide (LPS) to measure hNE inhibition via ELISA or fluorogenic assays. Include controls for off-target protease effects (e.g., cathepsin G).
  • In vivo : CFTR-knockout mice or ferret models, monitoring bronchoalveolar lavage (BAL) fluid for hNE activity, inflammatory cytokines (IL-6, TNF-α), and histopathological lung damage. Prioritize metrics like elastase inhibition efficiency (>80%) and correlation with reduced neutrophil infiltration .

What methodological considerations are critical when designing longitudinal studies to assess this compound’s long-term impact on CF progression?

  • Patient Follow-Up : Minimum 12–24 months to capture changes in FEV1 and exacerbation frequency.
  • Outcome Measures : Combine clinical (e.g., lung function) and biochemical (e.g., hNE activity, CRP levels) endpoints.
  • Statistical Power : Adjust for attrition rates using intention-to-treat (ITT) analysis.
  • Confounders : Account for concurrent therapies (e.g., CFTR modulators) via stratified randomization .

What statistical methods are recommended for analyzing efficacy endpoints in this compound clinical trials, particularly with missing data?

  • Primary Analysis : Mixed-effects models for repeated measures (MMRM) to handle longitudinal FEV1 data.
  • Missing Data : Apply multiple imputation or sensitivity analyses (e.g., worst-case scenarios) to assess robustness.
  • Secondary Endpoints : Use Cox proportional hazards models for time-to-first exacerbation and ANOVA for biomarker changes. Pre-specify adjustment for multiplicity to control Type I error .

How should researchers approach dose optimization for this compound in pediatric versus adult CF populations?

  • Pharmacokinetics (PK) : Conduct phase Ib trials to establish age-adjusted PK/PD profiles, focusing on bioavailability and half-life.
  • Safety : Monitor liver enzymes and renal function, as pediatric patients may exhibit higher metabolic variability.
  • Dosing Intervals : Use Bayesian adaptive designs to identify optimal dosing regimens (e.g., twice daily vs. thrice daily) while maintaining hNE suppression >50% .

What strategies validate the specificity of this compound in targeting hNE without interfering with related proteases (e.g., proteinase 3)?

  • Enzyme Selectivity Assays : Test this compound against a panel of serine proteases (e.g., proteinase 3, cathepsin G) using fluorogenic substrates.
  • Structural Studies : Perform X-ray crystallography or molecular docking to confirm binding specificity to hNE’s active site.
  • In Vivo Specificity : Compare tissue damage markers in hNE-deficient versus wild-type animal models .

How can researchers integrate omics data (e.g., proteomics, transcriptomics) to identify biomarkers predictive of this compound responsiveness?

  • Proteomic Profiling : Use mass spectrometry to identify pre-treatment biomarkers (e.g., elevated hNE levels, MMP-9) in responder vs. non-responder cohorts.
  • Transcriptomic Analysis : Apply RNA-seq to airway epithelial cells, focusing on inflammation-related pathways (NF-κB, IL-17).
  • Machine Learning : Train classifiers on multi-omics datasets to predict therapeutic outcomes, validated via cross-study replication .

What experimental controls are essential when evaluating this compound’s anti-inflammatory effects in preclinical models?

  • Positive Controls : Use known hNE inhibitors (e.g., sivelestat) to benchmark efficacy.
  • Negative Controls : Include vehicle-treated cohorts and hNE-knockout models to isolate mechanism-specific effects.
  • Biological Replicates : Minimum n=6 per group to ensure reproducibility in animal studies .

How do researchers address potential confounding variables when comparing this compound with other CF therapies (e.g., Bucelipase alfa) in combination studies?

  • Study Design : Use factorial designs to isolate individual and synergistic effects.
  • Endpoint Alignment : Standardize primary endpoints (e.g., FEV1, BMI) across treatment arms.
  • Covariate Adjustment : Include baseline characteristics (e.g., genotype, prior exacerbations) in multivariate models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.